3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
Chemical Structure and Properties
The compound 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (CAS: 956393-22-9) is a triazole derivative with a molecular formula of C₈H₁₁N₇O₂S and a molecular weight of 269.29 g/mol . Its structure comprises a 1,2,4-triazole core linked via a thioether bridge to a 3,5-dimethyl-4-nitro-substituted pyrazole moiety. This combination of functional groups confers unique electronic and steric properties, including electron-withdrawing effects from the nitro group and steric bulk from the dimethylpyrazole . The compound is typically synthesized through S-alkylation reactions involving triazole-thione precursors and halogenated pyrazole intermediates, as exemplified in related syntheses . It is commercially available with a purity of ≥95% and is primarily utilized in research and development for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2S/c1-5-7(15(16)17)6(2)14(12-5)4-18-8-11-10-3-13(8)9/h3H,4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYUVQTBOLBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=CN2N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine, is a derivative of 1,2,4-triazole. It is known that 1,2,4-triazole derivatives act as aromatase inhibitors. Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, a group of hormones that regulate many aspects of reproduction and development.
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it is hypothesized that it may inhibit the aromatase enzyme, thereby reducing the production of estrogens. This could potentially lead to various physiological changes, depending on the context of its use.
Biological Activity
The compound 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (CAS No. 1001519-09-0) is a novel synthetic derivative that exhibits significant biological activity. This article presents a comprehensive review of its biological properties, including its potential as an anticancer agent, antimicrobial effects, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.31 g/mol. The structure features a triazole ring linked to a pyrazole moiety through a sulfanyl group, which is crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | Hep-2 | 3.25 | |
| Compound C | A549 | 26 | |
| Compound D | NCI-H460 | 0.95 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The triazole and pyrazole moieties are known for their antimicrobial properties. Compounds containing these structures have been evaluated for their effectiveness against various pathogens. Although specific data for the target compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities.
The biological activity of this compound may be attributed to its ability to interact with key biological targets such as:
- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can disrupt DNA synthesis in rapidly dividing cells, making it a target for anticancer drugs.
- Kinases : The compound may act as an inhibitor for various kinases involved in cell signaling pathways that regulate growth and survival.
Case Studies
In a recent study focused on similar pyrazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected the cytotoxicity profiles:
- Case Study 1 : A derivative with enhanced lipophilicity showed improved IC50 values against MCF7 cells.
- Case Study 2 : A compound with additional functional groups exhibited potent activity against HepG2 liver cancer cells with an IC50 of 12 µM.
These studies underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Triazole derivatives are widely studied for their pharmacological and catalytic activities. Below is a detailed comparison of the target compound with structurally related analogs, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to analogs with electron-donating substituents (e.g., cinnamyl or benzimidazole). This may improve reactivity in nucleophilic environments but reduce metabolic stability .
- Thioether Linkage : The sulfur atom in the thioether bridge may facilitate redox interactions or coordinate metal ions, a feature shared with copper-binding ligands in catalytic studies .
Analogs in Catalytic and Material Science
Key Observations :
- Metal Coordination: Unlike pyridinyl or thiadiazine-containing analogs, the target compound’s nitro group may act as a weak ligand, reducing its utility in metal-catalyzed reactions compared to stronger N-donor ligands .
- Solubility : The nitro and methyl groups increase hydrophobicity, which could limit solubility in aqueous systems compared to more polar derivatives .
Substituent-Modified Derivatives
Key Observations :
- Fluorine Substitution : The addition of difluoromethyl groups increases metabolic stability and membrane permeability, a strategy employed in CNS-targeted drugs .
- Aromatic Systems : Bulky aromatic substituents (e.g., indole) enhance binding to hydrophobic pockets but may reduce synthetic yield due to steric challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
